6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of pyrimidine derivatives. This compound features a methylamino group and a phenyl moiety attached to the pyrimidine ring, contributing to its unique chemical properties and potential biological activities. It is classified as a pyrimidine derivative, specifically a substituted pyrimidine-2,4-dione.
The synthesis of 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods, primarily focusing on the condensation reactions involving appropriate starting materials such as phenylurea and methylating agents.
Technical Details:
The reaction pathway generally involves nucleophilic attack by the amino group on the carbonyl carbon of the malonic acid derivative, followed by cyclization and subsequent methylation.
The molecular structure of 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione consists of a six-membered pyrimidine ring with two carbonyl groups at positions 2 and 4, a methylamino group at position 6, and a phenyl group at position 3.
Data:
The compound can be represented using various structural formulas such as SMILES or InChI:
CC(C)N1C(=O)C(=C(N=C1)C=O)C=C
OUUVFLQOPRMEAA-UHFFFAOYSA-N
6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions due to the presence of reactive functional groups.
Technical Details:
The mechanism of action for compounds like 6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione often involves interaction with biological targets such as enzymes or receptors.
Data:
The compound has a logP value of approximately 0.83, indicating moderate lipophilicity which may influence its biological activity and absorption characteristics .
6-(Methylamino)-3-phenylpyrimidine-2,4(1H,3H)-dione has potential applications in various fields:
This compound's diverse applications highlight its significance in both research and development within pharmaceutical and chemical industries.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7